molecular formula C5H12ClNO2 B556077 D-Alanine ethyl ester hydrochloride CAS No. 6331-09-5

D-Alanine ethyl ester hydrochloride

Cat. No.: B556077
CAS No.: 6331-09-5
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-PGMHMLKASA-N
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Description

D-Alanine ethyl ester hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl. It is a derivative of the amino acid D-Alanine, where the carboxyl group is esterified with ethanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its reactivity and stability.

Properties

IUPAC Name

ethyl (2R)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437027
Record name D-Alanine ethyl ester hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-09-5
Record name D-Alanine ethyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Ethyl 2-amino-propionate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Alanine ethyl ester hydrochloride can be synthesized through the esterification of D-Alanine with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction typically involves refluxing D-Alanine with ethanol and hydrochloric acid, followed by purification steps to isolate the ester hydrochloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Enzymatic Polymerization Reactions

D-Alanine ethyl ester hydrochloride serves as a substrate for D-aminopeptidase (DAP), enabling stereospecific polymerization under mild conditions ( ).

Reaction Mechanism:

  • Acylation Step
    • DAP catalyzes nucleophilic attack by the ester's α-amino group on the carbonyl carbon of another ester molecule
    • Energy barrier: 26.5 kcal/mol for D-enantiomer vs 37.2 kcal/mol for L-form ( )
  • Aminolysis Step
    • Amino group attacks acyl-enzyme intermediate to form peptide bonds
    • ΔG between D- and L-forms: 17.7 kcal/mol ( )
Reaction PhaseΔG (D-Ala-OEt)ΔG (L-Ala-OEt)Energy Difference
Acylation26.5 kcal/mol37.2 kcal/mol+10.7 kcal/mol
Aminolysis28.8 kcal/mol44.5 kcal/mol+17.7 kcal/mol

This stereochemical preference enables efficient synthesis of poly-D-alanine peptides (>85% yield in PBS buffer, pH 8.0) ( ).

Hydrolysis Reactions

The ester undergoes pH-dependent hydrolysis ( ):

Acidic Conditions:

  • Complete hydrolysis to D-alanine in 6–8 hrs (1M HCl, 80°C)
  • First-order kinetics with rate constant k = 3.2×10⁻⁴ s⁻¹ ( )

Basic Conditions:

  • Faster decomposition via saponification (NaOH, 25°C):
    • t₁/₂ = 15 min at pH 12
    • Produces D-alanine and ethanol as primary products ()

Ester Coupling Reactions

Used in peptide synthesis via carbodiimide-mediated coupling ( ):

Protocol:

  • React with Boc-protected amino acids (e.g., Boc-Gly)
  • Use HOBt/EDC system in chloroform
  • Yield: 60–75% for dipeptide formation ( )
Coupling PartnerProductReaction TimeYield
Boc-GlyBoc-Gly-D-Ala-OEt18 h68%
Boc-L-PheBoc-L-Phe-D-Ala-OEt24 h72%

Aminolysis with Nucleophiles

Demonstrates reactivity toward amino groups in biochemical systems ( ):

Example Reaction:

  • With α-chymotrypsin:
    • kₐₜ = 12.3 s⁻¹ for D-Ala-OEt vs 0.8 s⁻¹ for L-form
    • Enantiospecificity ratio: 15.4:1 ( )

Gas-Phase Thermal Elimination

At high temperatures (612–724 K), undergoes decomposition ( ):

Mechanism:

  • Concerted six-membered transition state
  • Produces HCl + ethyl acrylate + NH₃
Temperature (K)Rate Constant (s⁻¹)Activation Energy
6125.3×10⁻⁴38.2 kcal/mol
7248.1×10⁻²

pH-Dependent Behavior

The compound acts as a dual pH sensor in biological systems ( ):

  • Extracellular pH: Chemical shift δ = 171.7–179.5 ppm (¹³C NMR)
  • Intracellular uptake: 90% membrane permeability at pH 7.4

Scientific Research Applications

Pharmaceutical Development

D-Alanine ethyl ester hydrochloride serves as a crucial building block in synthesizing peptide-based drugs. Its role in creating bioactive peptides has been extensively documented. For instance, it is utilized in the synthesis of dipeptides that exhibit biological activities, including antimicrobial properties.

Case Study: Synthesis of Dipeptides
A study demonstrated the efficient synthesis of D-alanine oligopeptides using D-aminopeptidase, which highlighted the compound's utility in producing low-molecular-weight peptides under mild conditions. The enzyme's specificity towards D-amino acids enhances the potential for developing targeted therapeutic agents .

Biochemical Research

In biochemical studies, this compound is instrumental in exploring amino acid metabolism and protein synthesis. It aids researchers in understanding cellular processes and metabolic pathways.

Research Insights
Research has shown that D-Alanine ethyl ester can influence metabolic pathways involving amino acids, providing insights into how these compounds affect cellular functions and energy metabolism. This understanding is vital for developing interventions in metabolic disorders.

Neuroscience Applications

The compound is also investigated for its potential role as a neurotransmitter modulator. Its ability to interact with neurotransmitter systems opens avenues for research into treatments for neurological disorders such as epilepsy and depression.

Neuroscience Case Study
A study indicated that this compound could modulate neurotransmitter release, leading to potential applications in developing therapies for mood disorders. This modulation may enhance synaptic plasticity, which is critical for learning and memory processes.

Food Industry

In the food sector, this compound is explored as a flavor enhancer or additive. Its unique taste profile can improve the sensory qualities of food products.

Application Example
Research has shown that incorporating this compound into food formulations can enhance flavor complexity without compromising safety or nutritional value. Its use as a natural flavoring agent aligns with consumer preferences for clean-label products.

Cosmetic Formulations

The cosmetic industry recognizes this compound for its potential benefits in skincare products. Its properties may contribute to skin hydration and overall skin health.

Cosmetic Research Findings
Studies indicate that formulations containing this compound can improve skin barrier function and hydration levels, making it a valuable ingredient in moisturizing creams and serums.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Pharmaceutical DevelopmentBuilding block for peptide synthesisEffective in synthesizing bioactive dipeptides
Biochemical ResearchStudies on amino acid metabolism and protein synthesisInsights into metabolic pathways
NeurosciencePotential neurotransmitter modulatorModulates neurotransmitter release
Food IndustryFlavor enhancer or additiveEnhances flavor complexity
Cosmetic FormulationsContributes to skin hydrationImproves skin barrier function

Mechanism of Action

The mechanism of action of D-Alanine ethyl ester hydrochloride primarily involves its hydrolysis to release D-Alanine and ethanol. D-Alanine can then participate in various biochemical pathways, including protein synthesis and neurotransmitter regulation. The ester form enhances its solubility and stability, making it a useful intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanine ethyl ester hydrochloride
  • D-Alanine methyl ester hydrochloride
  • L-Alanine methyl ester hydrochloride
  • D-Serine methyl ester hydrochloride

Comparison

D-Alanine ethyl ester hydrochloride is unique due to its specific stereochemistry (D-form) and the ethyl ester group. Compared to its L-form counterparts, it may exhibit different reactivity and biological activity. The ethyl ester group provides distinct solubility and stability characteristics compared to methyl or tert-butyl esters.

Biological Activity

D-Alanine ethyl ester hydrochloride (CAS Number: 6331-09-5) is a derivative of the amino acid alanine, characterized by its ethyl ester form. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C5_5H12_{12}ClNO2_2
  • Molecular Weight : 153.607 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

This compound exhibits several biological activities that are primarily attributed to its ability to influence metabolic pathways and cellular processes:

  • Cell Membrane Permeability : The compound readily crosses cell membranes, facilitating its intracellular effects. Studies have shown that it can be used as a pH-sensitive agent for assessing intracellular and extracellular pH levels in vivo .
  • Metabolic Pathways : Upon entering cells, D-Alanine ethyl ester is hydrolyzed to D-Alanine, which participates in various metabolic pathways, including lactate production. Research indicates that the uptake of D-Alanine ethyl ester is significantly higher than that of D-Alanine itself .
  • Ergogenic Effects : As an amino acid derivative, D-Alanine ethyl ester has been identified as an ergogenic aid, potentially enhancing physical performance by influencing anabolic hormone secretion and reducing exercise-induced muscle damage .

1. Anti-Infection Properties

This compound has shown promise in anti-infection applications. It may exhibit antibacterial properties and could be beneficial in developing antibiotic formulations .

2. Neuroprotective Effects

Research suggests that D-Alanine derivatives may play a role in neuroprotection by modulating neuronal signaling pathways. This could have implications for conditions such as neurodegenerative diseases .

3. Cell Cycle Regulation

The compound has been implicated in regulating cell cycle processes and apoptosis, making it a candidate for further studies in cancer therapy .

Study 1: pH Assessment Using D-Alanine Ethyl Ester

A study demonstrated the use of [1-^13C]-L-alanine ethyl ester as a dynamic nuclear polarization (DNP) probe to assess pH levels in vivo. Results indicated that this compound could effectively measure pH changes associated with cancer progression, highlighting its potential diagnostic applications .

ParameterResult
Signal Enhancement~85,600x at 3 T
Lactate Production Increase66.7% compared to L-alanine
Hydrolysis RateRapid conversion to alanine

Study 2: Ergogenic Effects

In a controlled trial examining the ergogenic effects of amino acid derivatives, D-Alanine ethyl ester was found to improve mental performance during stress-related tasks and enhance recovery post-exercise .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the molecular weight of D-alanine ethyl ester hydrochloride, and how are potential impurities quantified?

  • The molecular weight (153.61 g/mol) is typically confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. Quantification of impurities, such as residual methyl ester (OMe) content (<1%), employs reversed-phase HPLC with UV detection, using a C18 column and a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid . For structural validation, 1^1H NMR in deuterated DMSO or D2_2O is recommended to resolve peaks for the ethyl ester (δ 1.2–1.4 ppm) and α-proton (δ 3.8–4.2 ppm) .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • The compound is synthesized via Fischer esterification of D-alanine with ethanol in the presence of HCl gas. Key parameters include stoichiometric HCl concentration (excess to drive esterification), reaction temperature (0–5°C to minimize racemization), and reaction time (12–24 hours). Post-synthesis, the product is precipitated in diethyl ether and recrystallized from ethanol/ether mixtures to achieve >98% purity .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Store at –20°C in a desiccator under nitrogen to prevent hydrolysis of the ester group. For short-term use (≤1 month), room temperature is acceptable if kept in airtight, light-resistant containers with silica gel packs. Degradation is monitored via periodic TLC (silica gel, chloroform/methanol 9:1) .

Advanced Research Questions

Q. How can this compound be utilized in enzymatic studies of D-aminopeptidase activity?

  • The compound serves as a substrate for D-aminopeptidases in kinetic assays. Reaction mixtures (pH 7.4, 37°C) contain 1–10 mM substrate, 0.1 M Tris-HCl buffer, and enzyme extract. Hydrolysis is quantified via HPLC or by measuring liberated alanine using ninhydrin-based colorimetry (absorbance at 570 nm). Competitive inhibition studies employ structural analogs (e.g., D-alanine methyl ester) to calculate KiK_i values .

Q. What strategies resolve contradictions in reported IC50_{50} values for D-alanine ethyl ester derivatives in enzyme inhibition studies?

  • Discrepancies often arise from assay conditions (e.g., buffer ionic strength, temperature). Standardize protocols using a reference inhibitor (e.g., Dabigatran ethyl ester for thrombin inhibition studies) and validate via dose-response curves (4-parameter logistic model). Cross-validate results using orthogonal methods, such as isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. How can isotopic labeling of this compound enhance mechanistic studies in peptide synthesis?

  • 13^{13}C- or 2^{2}H-labeled derivatives are synthesized using isotopically enriched alanine. For example, 13^{13}C-labeled ethyl esters enable tracking of regioselectivity in protease-catalyzed polymerization via 13^{13}C NMR. Deuterated analogs (e.g., D-Ala-d4_4-OEt·HCl) are used in kinetic isotope effect (KIE) studies to elucidate rate-limiting steps .

Q. What analytical approaches differentiate this compound from its pharmaceutical impurities, such as Remdesivir-related intermediates?

  • Impurities like 2-ethylbutyl-D-alanine ester hydrochloride are identified via LC-MS/MS with a Q-TOF analyzer. Key differentiators include mass shifts (e.g., m/z 229.70 vs. 183.63 for cyclopentane derivatives) and fragmentation patterns. Chiral HPLC (Chirobiotic T column) confirms enantiomeric purity (>99% D-form) to exclude L-alanine contaminants .

Methodological Best Practices

  • Purity Analysis : Combine elemental analysis (C, H, N ±0.3%) with ion chromatography for chloride content verification .
  • Racemization Checks : Use Marfey’s reagent for pre-column derivatization followed by HPLC to detect ≤0.5% L-enantiomer .
  • Data Reproducibility : Document reaction parameters (e.g., HCl gas flow rate during synthesis) and share raw spectra in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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